molecular formula C7H12O4 B3192711 Pentanoic acid, 5-hydroxy-3-oxo-, ethyl ester CAS No. 64714-85-8

Pentanoic acid, 5-hydroxy-3-oxo-, ethyl ester

Cat. No.: B3192711
CAS No.: 64714-85-8
M. Wt: 160.17 g/mol
InChI Key: FJXPMZXOMBIGQA-UHFFFAOYSA-N
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Description

The compound pentanoic acid, 5-hydroxy-3-oxo-, ethyl ester (systematic IUPAC name) is an ester derivative featuring a five-carbon chain with hydroxyl (-OH) and ketone (-C=O) functional groups at positions 5 and 3, respectively. Its molecular formula is C₇H₁₂O₄, with a molecular weight of 172.17 g/mol. These analogs share key functional groups and are widely studied in organic synthesis, flavor chemistry, and metabolic pathways.

Properties

IUPAC Name

ethyl 5-hydroxy-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-11-7(10)5-6(9)3-4-8/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXPMZXOMBIGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanoic acid, 5-hydroxy-3-oxo-, ethyl ester can be synthesized through various methods. One common approach involves the esterification of 5-hydroxy-3-oxopentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-hydroxy-3-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: 5-hydroxy-3-oxopentanoic acid

    Reduction: 5-hydroxy-3-hydroxypentanoic acid

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Pentanoic acid, 5-hydroxy-3-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-hydroxy-3-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. The hydroxy and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of pentanoic acid esters, emphasizing functional group variations, physicochemical properties, and applications:

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
Pentanoic acid, 5-hydroxy-3-oxo-, ethyl ester C₇H₁₂O₄ 5-OH, 3-oxo, ethyl ester Hypothesized applications in flavor/fragrance (based on analog data); limited direct studies. N/A
Pentanoic acid, 4-oxo-, ethyl ester (ethyl levulinate) C₇H₁₂O₃ 4-oxo, ethyl ester Boiling point: 202–207°C; used as a green solvent, flavoring agent (fruity aroma) .
Pentanoic acid, ethyl ester C₇H₁₄O₂ Ethyl ester Boiling point: 145–147°C; apple-like odor; used in food additives and biofuels .
Pentanoic acid, 2-hydroxy-, ethyl ester C₇H₁₄O₃ 2-OH, ethyl ester Density: ~1.02 g/cm³; potential intermediate in pharmaceutical synthesis .
Pentanoic acid, 2-acetyl-, ethyl ester C₉H₁₆O₃ 2-acetyl, ethyl ester Boiling point: 92–94°C (18 Torr); likely used in specialty fragrances .

Key Differences and Research Findings :

Functional Group Influence on Reactivity :

  • 4-Oxo derivatives (e.g., ethyl levulinate) exhibit higher polarity due to the ketone group, enhancing solubility in polar solvents .
  • Hydroxyl groups (e.g., 2-hydroxy or 5-hydroxy) increase hydrogen-bonding capacity, affecting boiling points and metabolic pathways .

Thermodynamic Stability: Group contribution (GC) models for enthalpy of formation show that alkyl chain length and ester group position significantly impact stability. For example, pentanoic acid ethyl ester derivatives (e.g., ethyl levulinate) show an incremental enthalpy increase of ~27 kJ/mol per CH₂ group at the ester side, deviating from typical alkyl trends .

Biological and Industrial Roles: Ethyl levulinate (4-oxo) is a biomarker in metabolic studies and a precursor in biodegradable polymer synthesis . Pentanoic acid ethyl ester is linked to liver dysfunction when elevated in plasma, as observed in NAFLD studies . 5-Hydroxy-3-oxo analogs are theorized to participate in antioxidant pathways due to the hydroxyl-ketone synergy, though direct evidence is lacking.

Synthetic Pathways: Ethyl levulinate is synthesized via esterification of levulinic acid with ethanol . Hydroxy-substituted esters (e.g., 2-hydroxy) are often derived from enzymatic esterification or microbial fermentation .

Biological Activity

Pentanoic acid, 5-hydroxy-3-oxo-, ethyl ester, also known as ethyl 5-hydroxy-3-oxopentanoate (CAS Number: 64714-85-8), is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC7H12O4
Molecular Weight160.168 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point252.8 ± 15.0 °C
Flash Point98.9 ± 13.9 °C
LogP0.39

This compound exhibits various biological activities through its interactions with cellular components. The compound's hydroxy and keto groups play significant roles in its reactivity and biological interactions:

  • Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2), which are implicated in chronic inflammatory diseases .
  • Wound Healing : Research indicates that it can promote wound healing by enhancing epithelialization and collagen deposition in animal models .

Antioxidant Activity

Studies have demonstrated that ethyl 5-hydroxy-3-oxopentanoate exhibits significant antioxidant properties, with IC50 values indicating effective scavenging of reactive oxygen species (ROS). For instance, it showed an IC50 of 0.65mg mL0.65\,\text{mg mL} on DPPH assays and 0.052mg mL0.052\,\text{mg mL} on ABTS assays, highlighting its potential as a natural antioxidant .

Anti-inflammatory Activity

The compound has been linked to the modulation of inflammatory pathways:

  • Inhibition of NO Production : Ethyl 5-hydroxy-3-oxopentanoate significantly reduces NO production in activated macrophages.
  • Regulation of Inflammatory Cytokines : It downregulates the expression of IL-1β and IL-6, which are critical in the inflammatory response .

Wound Healing

In experimental models, the compound demonstrated enhanced wound healing capabilities:

  • Epithelialization Period : Treatment with ethyl 5-hydroxy-3-oxopentanoate reduced the epithelialization period significantly compared to controls.
  • Tensile Strength Measurement : Increased tensile strength was observed in wounds treated with this compound, indicating improved healing outcomes .

Case Studies

  • Animal Model Study on Wound Healing :
    • Objective : To evaluate the efficacy of ethyl 5-hydroxy-3-oxopentanoate in promoting wound healing.
    • Method : Excision wound models were used where the compound was applied topically.
    • Findings : Treated groups showed faster wound contraction and reduced healing time compared to untreated controls.
  • Inflammation Model Study :
    • Objective : To assess anti-inflammatory effects in a carrageenan-induced paw edema model.
    • Method : Administration of the compound was performed prior to edema induction.
    • Results : Significant reduction in paw swelling was noted, supporting its anti-inflammatory potential.

Q & A

Q. What are the recommended analytical methods for identifying and quantifying Pentanoic acid, 5-hydroxy-3-oxo-, ethyl ester in complex mixtures?

Gas chromatography (GC) coupled with mass spectrometry (MS) is a robust approach for identification and quantification. For GC analysis, non-polar columns like DB-5 or HP-5 (30 m × 0.25 mm × 0.25 μm) are effective. Temperature programs such as 40°C (2 min) → 5°C/min to 80°C → 7°C/min to 160°C → 9°C/min to 200°C → 20°C/min to 280°C (10 min) can resolve this compound from structurally similar esters . Retention indices (RI) should be cross-referenced with standards to confirm identity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish the hydroxyl (5-position) and ketone (3-position) groups .

Q. How can this compound be synthesized in a laboratory setting?

A plausible route involves the esterification of 5-hydroxy-3-oxo-pentanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, β-keto esters like methyl 3-oxo-pentanoate ( ) are synthesized via Claisen condensation, which could be adapted using ethyl acetate and appropriate precursors. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .

Q. What are the key stability considerations for storing this compound?

The compound’s β-keto ester moiety makes it prone to hydrolysis and thermal degradation. Store under inert gas (N₂/Ar) at –20°C in amber glass vials to minimize exposure to moisture, light, and oxygen. Stability tests via accelerated aging (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the β-keto ester group. The carbonyl at position 3 is highly electrophilic, making it susceptible to nucleophilic attack. Fukui indices and molecular electrostatic potential maps can identify reactive sites, guiding experimental design for derivatization or polymerization .

Q. What strategies resolve contradictions in reported spectral data for structurally similar β-keto esters?

Discrepancies in NMR or IR data often arise from solvent effects, concentration, or impurities. For example, the hydroxyl proton’s chemical shift (δ ~2.5–3.5 ppm) may vary due to hydrogen bonding. Cross-validate with high-resolution MS and independent syntheses. Collaborative data-sharing platforms (e.g., PubChem) help benchmark findings .

Q. How does the hydroxyl group at position 5 influence the compound’s physicochemical properties compared to analogs like ethyl levulinate (4-oxo derivative)?

The hydroxyl group increases polarity, lowering logP (predicted ~0.8 vs. 1.2 for ethyl levulinate) and enhancing water solubility. This also impacts chromatographic retention times (e.g., RI differences of ~20–30 units on polar columns). Thermodynamic studies (e.g., DSC) can quantify effects on melting points and thermal stability .

Methodological Considerations

  • Experimental Design for Kinetic Studies :
    Use stopped-flow NMR or UV-Vis spectroscopy to monitor reaction kinetics. For hydrolysis studies, vary pH (2–10) and temperature (25–60°C) to determine rate constants and activation energy. Compare with ethyl 4-oxopentanoate to isolate the hydroxyl group’s role .

  • Handling Hazards :
    While direct safety data for this compound is limited, analogous β-keto esters may cause skin/eye irritation. Use PPE (gloves, goggles) and fume hoods. Refer to MedChemExpress guidelines for disposal (e.g., incineration with scrubbers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentanoic acid, 5-hydroxy-3-oxo-, ethyl ester
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Pentanoic acid, 5-hydroxy-3-oxo-, ethyl ester

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